molecular formula C15H9FO3 B11859251 6-Fluoro-4'-hydroxyflavone CAS No. 288401-03-6

6-Fluoro-4'-hydroxyflavone

Cat. No.: B11859251
CAS No.: 288401-03-6
M. Wt: 256.23 g/mol
InChI Key: BRTJQCAAPSCLBW-UHFFFAOYSA-N
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Description

6-Fluoro-4’-hydroxyflavone is a synthetic flavonoid derivative known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds widely distributed in plants, recognized for their antioxidant, anti-inflammatory, and anticancer properties . The addition of a fluorine atom at the 6th position and a hydroxyl group at the 4’ position enhances its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4’-hydroxyflavone typically involves the oxidative cyclization of o-hydroxychalcones. One common method employs palladium (II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones . This method is efficient and provides high yields under mild conditions. Another approach involves the use of NaHSO4-SiO2 as a catalyst, which is eco-friendly and cost-effective .

Industrial Production Methods

Industrial production methods for 6-Fluoro-4’-hydroxyflavone are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4’-hydroxyflavone undergoes various chemical reactions, including:

    Oxidation: Conversion to flavonols and other oxidized derivatives.

    Reduction: Formation of flavanones and other reduced products.

    Substitution: Introduction of different functional groups at various positions on the flavone ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include flavonols, flavanones, and various substituted flavones, each with distinct biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Fluoro-4’-hydroxyflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4’-hydroxyflavone stands out due to the presence of both the fluorine atom and the hydroxyl group, which enhance its stability and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

288401-03-6

Molecular Formula

C15H9FO3

Molecular Weight

256.23 g/mol

IUPAC Name

6-fluoro-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H9FO3/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8,17H

InChI Key

BRTJQCAAPSCLBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)O

Origin of Product

United States

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